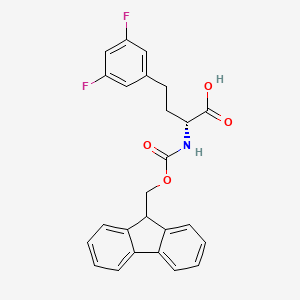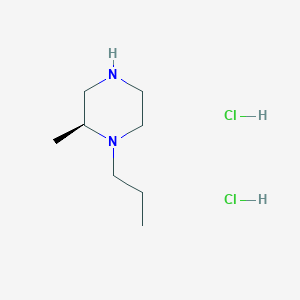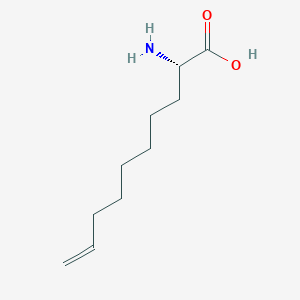
2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester is a complex organic compound that serves as a valuable building block in organic synthesis. This compound is characterized by the presence of a boronic acid pinacol ester group, a bromine atom, and a di-tert-butoxycarbonyl (Boc) protected amino group attached to a pyridine ring. These functional groups make it a versatile intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester typically involves multiple steps. One common approach starts with the bromination of 2-amino-3-pyridine, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc anhydride). The resulting intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic acid pinacol ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Coupling Reactions: The boronic acid pinacol ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and bases.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid in methanol are often used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Coupling Reactions: The major products are biaryl compounds formed through the Suzuki-Miyaura coupling.
Deprotection Reactions: The primary product is the free amino derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester is primarily related to its functional groups. The boronic acid pinacol ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various coupling reactions. The Boc-protected amino group provides stability during synthetic transformations and can be selectively deprotected to reveal the reactive amino group. The bromine atom allows for further functionalization through substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(di-Boc-amino)pyridine-2-boronic acid pinacol ester
- 6-(di-Boc-amino)pyridine-2-boronic acid pinacol ester
- N,N-di-Boc-glutamate γ-semialdehydes
Uniqueness
2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid pinacol ester is unique due to the specific positioning of its functional groups on the pyridine ring. This arrangement allows for selective reactions and the formation of diverse derivatives. Its combination of a boronic acid pinacol ester, a bromine atom, and a Boc-protected amino group makes it a versatile and valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BBrN2O6/c1-18(2,3)28-16(26)25(17(27)29-19(4,5)6)15-14(23)11-13(12-24-15)22-30-20(7,8)21(9,10)31-22/h11-12H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYZGUJYCIHAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BBrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Iodothieno[3,4-c]furan-1,3-dione](/img/structure/B8097730.png)
![Methyl 6-chlorospiro[3.3]heptane-2-carboxylate](/img/structure/B8097746.png)
![tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8097748.png)








![(2S,4R)-N-((S)-2-(tert-Butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecan-1-oyl)-4-hydroxy-1-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B8097808.png)
![C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride](/img/structure/B8097829.png)
